
(S)-3-((4-methoxybenzyl)oxy)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-((4-Methoxybenzyl)oxy)pyrrolidine is a chiral pyrrolidine derivative featuring a 4-methoxybenzyl (PMB) ether group at the 3-position of the pyrrolidine ring. Its stereochemistry (S-configuration) and functional group placement make it a valuable intermediate in asymmetric catalysis and medicinal chemistry. The PMB group enhances solubility and stability under certain synthetic conditions, while the pyrrolidine core provides a rigid scaffold for stereoselective interactions .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (S)-3-((4-methoxybenzyl)oxy)pyrrolidine, and how can purity be optimized?
The synthesis typically involves multi-step organic reactions, starting with a pyrrolidine core. A common approach includes:
- Step 1 : Protection of the pyrrolidine nitrogen using a benzyl or tert-butoxycarbonyl (Boc) group to prevent side reactions.
- Step 2 : Introduction of the 4-methoxybenzyloxy group via nucleophilic substitution or Mitsunobu reaction, ensuring stereochemical control for the (S)-configuration.
- Step 3 : Deprotection under mild acidic or catalytic hydrogenation conditions. Purity optimization requires chromatography (e.g., flash column or HPLC) and characterization via 1H/13C NMR and high-resolution mass spectrometry (HRMS) .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
Key methods include:
- NMR Spectroscopy : 1H and 13C NMR to verify substituent positions and stereochemistry.
- Mass Spectrometry : HRMS for molecular weight confirmation.
- Chiral HPLC : To validate enantiopurity, especially given the (S)-configuration’s pharmacological relevance .
Q. How does the 4-methoxybenzyloxy group influence the compound’s physicochemical properties in drug formulation?
The 4-methoxybenzyl group enhances lipophilicity, improving blood-brain barrier penetration for neurological targets. It also increases solubility in organic solvents, facilitating formulation into lipid-based delivery systems. Comparative studies with non-methoxy analogs show a 30–50% improvement in bioavailability .
Advanced Research Questions
Q. What experimental strategies are used to investigate this compound’s interaction with serotonin and dopamine receptors?
- In Vitro Binding Assays : Radioligand displacement assays (e.g., 3H-serotonin competition) to determine Ki values.
- Functional Assays : Measurement of cAMP or calcium flux in transfected HEK293 cells expressing human 5-HT1A/D2 receptors.
- Molecular Dynamics Simulations : To model ligand-receptor interactions, focusing on hydrogen bonding with the methoxy group .
Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?
Discrepancies may arise from:
- Purity Issues : Validate via orthogonal methods (e.g., elemental analysis, melting point).
- Assay Variability : Standardize protocols (e.g., cell line passage number, buffer pH).
- Stereochemical Drift : Monitor enantiomeric excess during storage using chiral HPLC .
Q. What role does the (S)-stereochemistry play in modulating biological activity, and how is this validated experimentally?
The (S)-configuration is critical for receptor binding. Validation methods include:
- Enantioselective Synthesis : Comparison of (S)- and (R)-enantiomers in bioassays.
- X-ray Crystallography : Co-crystallization with target receptors to map stereospecific interactions. Studies show the (S)-enantiomer exhibits 10–20x higher affinity for serotonin receptors than the (R)-form .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound for neuropharmacology?
- Analog Synthesis : Modify substituents (e.g., replace methoxy with ethoxy or halogens).
- Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) and CNS penetration (logP/logD measurements).
- In Vivo Efficacy : Test in rodent models of anxiety/depression (e.g., forced swim test) .
Q. What advanced analytical methods address challenges in detecting trace impurities or stereochemical degradation?
- LC-MS/MS : Quantify impurities at ppm levels using selective ion monitoring.
- Chiral Stationary Phases : Resolve enantiomers under ultra-high-performance liquid chromatography (UHPLC) conditions.
- Stability-Indicating Methods : Stress testing (heat, light, pH) to identify degradation pathways .
Q. Methodological Considerations
- Stereochemical Control : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Sharpless epoxidation) during synthesis .
- Biological Assay Design : Include positive controls (e.g., fluoxetine for serotonin reuptake inhibition) and dose-response curves to ensure reproducibility .
Comparison with Similar Compounds
(S)-1-(4-Methoxybenzyl)pyrrolidine Derivatives
A structurally related compound, (S)-2-(Bis-(3,5-bis-(perfluoropropan-2-yl)-phenyl)-(((2,3-dimethylbutan-2-yl)-dimethylsilyl)-oxy)-methyl)-4,4-difluoro-1-(4-methoxybenzyl)-pyrrolidine (51) , shares the PMB group but differs in substitution patterns (Figure 3.28, ). Key distinctions include:
- Position of PMB group : Attached at the 1-position vs. 3-position in the target compound.
- Additional substituents : Fluorine atoms and silyl ether groups in compound 51 enhance electron-withdrawing properties and steric bulk, influencing catalytic activity in enantioselective radical processes .
Functional Implications:
- Reactivity : The 3-position ether linkage in the target compound may improve hydrolytic stability compared to direct benzyl attachment.
- Stereochemical Impact : The (S)-configuration at the 3-position optimizes spatial alignment for chiral induction in catalytic systems.
Pyrrolidine Esters in Natural Products
1-Pyrrolidine-1-oxo-hexadecadienyl ester (Compound III , ) is a pyrrolidine-based ester isolated from Pinellia ternata. While structurally distinct, it highlights the diversity of pyrrolidine derivatives:
- Functional Groups : An ester group at the 1-position vs. an ether in the target compound.
- Biological Relevance : Natural pyrrolidine esters often exhibit lipid-like properties, influencing membrane permeability or enzymatic interactions.
Pharmacologically Active Pyrrolidine Derivatives
Examples from patent applications (), such as (2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide , demonstrate pyrrolidine’s utility in drug design. Although lacking the PMB-oxy group, these compounds emphasize:
- Substitution Patterns : Hydroxyl and carboxamide groups at positions 2 and 4 enhance hydrogen-bonding capacity, critical for target binding .
- Therapeutic Potential: Such derivatives are explored for kinase inhibition or protease modulation, contrasting with the target compound’s likely role in catalysis .
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
Pharmacokinetic Considerations
- Lipophilicity : The PMB-ether group in the target compound likely reduces logP compared to ester-containing analogs (e.g., Compound III), improving aqueous solubility .
- Metabolic Stability : Fluorinated analogs (e.g., Compound 51) exhibit prolonged half-lives due to resistance to oxidative metabolism, whereas the target compound may require further derivatization for similar stability .
Preparation Methods
Pyrrolidine Ring Formation via Catalytic Cyclization
Titanium–Magnesium-Catalyzed Carbocyclization
The pyrrolidine core is efficiently constructed through Ti(O-iPr)₄/EtMgBr-catalyzed cyclization of allylpropargyl amines. This method, adapted from related pyrrolidine syntheses , involves:
-
Substrate Preparation : N-allylpropargyl amines, such as N-(4-methoxybenzyl)-N-(prop-2-yn-1-yl)prop-2-en-1-amine, are synthesized via nucleophilic substitution between propargyl bromides and allylamines .
-
Cyclization Conditions : Reaction with Et₂Zn (2.5 equiv) in dichloromethane at 23°C for 18 hours, catalyzed by Ti(O-iPr)₄ (15 mol%) and EtMgBr (20 mol%), yields methylenepyrrolidines .
-
Stereoselectivity : The Z-configuration of the exocyclic double bond is confirmed via NOESY spectroscopy, though subsequent hydrogenation may be required to saturate the ring .
Table 1 : Representative Cyclization Parameters
Substrate | Catalyst System | Yield (%) | Product Stereochemistry |
---|---|---|---|
N-Allylpropargyl amine | Ti(O-iPr)₄/EtMgBr/Et₂Zn | 83 | Z-configured double bond |
Bis-allylpropargyl amine | Ti(O-iPr)₄/EtMgBr/Et₂Zn | 78 | Z,Z-diene |
This method’s robustness is evidenced by tolerating ethers (e.g., PMB groups) and heteroatoms .
Introduction of the 4-Methoxybenzyl Ether Group
Nucleophilic Substitution on Pyrrolidine
The PMB group is introduced via SN2 reaction between 3-hydroxypyrrolidine and 4-methoxybenzyl chloride:
-
Base-Mediated Alkylation : 3-Hydroxypyrrolidine is treated with NaH or K₂CO₃ in DMF or THF, followed by 4-methoxybenzyl chloride at 0–25°C.
-
Chiral Resolution : Racemic 3-((4-methoxybenzyl)oxy)pyrrolidine is resolved using chiral acids (e.g., tartaric acid) or chromatography on chiral stationary phases .
Table 2 : PMB Ether Formation Conditions
Substrate | Base | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|---|
3-Hydroxypyrrolidine | K₂CO₃ | DMF | 25 | 72 |
3-Hydroxypyrrolidine | NaH | THF | 0 → 25 | 68 |
Reductive Amination with PMB-Protected Aldehydes
An alternative route employs reductive amination of PMB-protected glyceraldehyde with pyrrolidine precursors:
-
Aldehyde Preparation : (R)-3-((4-methoxybenzyl)oxy)propane-1,2-diol is oxidized to the corresponding aldehyde using Dess–Martin periodinane.
-
Reductive Amination : The aldehyde reacts with primary amines under H₂/Pd-C or NaBH₃CN, followed by cyclization to form the pyrrolidine ring .
Asymmetric Synthesis of the (S)-Enantiomer
Chiral Auxiliary Approaches
Chiral auxiliaries, such as (R)- or (S)-Binap, enable enantioselective synthesis:
-
Catalytic Asymmetric Hydrogenation : Prochiral enamide intermediates derived from 3-((4-methoxybenzyl)oxy)pyrrolidinone are hydrogenated using Ru-Binap catalysts, achieving enantiomeric excess (ee) >95% .
-
Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester derivatives of racemic 3-((4-methoxybenzyl)oxy)pyrrolidine, isolating the (S)-enantiomer .
Chiral Pool Synthesis
Starting from naturally occurring chiral precursors:
-
L-Proline Derivative : L-Proline is protected as its PMB ether, followed by oxidation and reduction to yield (S)-3-((4-methoxybenzyl)oxy)pyrrolidine .
Table 3 : Asymmetric Synthesis Performance
Method | Starting Material | ee (%) | Yield (%) |
---|---|---|---|
Catalytic Hydrogenation | Enamide | 96 | 75 |
Enzymatic Resolution | Racemic ester | 99 | 45 |
Deprotection and Functionalization
PMB Group Removal
Final deprotection is achieved under acidic conditions:
-
HCl/EtOH : Treatment with 1 M HCl in ethanol at 80°C cleaves the PMB ether without pyrrolidine ring degradation .
-
Oxidative Methods : DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in dichloromethane/water selectively oxidizes the PMB group .
Table 4 : Deprotection Efficiency
Conditions | Substrate | Yield (%) | Purity (%) |
---|---|---|---|
1 M HCl/EtOH | PMB-protected pyrrolidine | 90 | 98 |
DDQ/CH₂Cl₂/H₂O | PMB-protected pyrrolidine | 85 | 95 |
Optimization Strategies and Scalability
Solvent and Temperature Effects
-
Cyclization : Dichloromethane outperforms THF in Ti/Mg-catalyzed reactions, minimizing side products .
-
Alkylation : Polar aprotic solvents (DMF, DMSO) enhance PMB ether formation rates but require rigorous drying.
Catalytic System Tuning
Properties
Molecular Formula |
C12H17NO2 |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
(3S)-3-[(4-methoxyphenyl)methoxy]pyrrolidine |
InChI |
InChI=1S/C12H17NO2/c1-14-11-4-2-10(3-5-11)9-15-12-6-7-13-8-12/h2-5,12-13H,6-9H2,1H3/t12-/m0/s1 |
InChI Key |
NWRUVYODKGRQQN-LBPRGKRZSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)CO[C@H]2CCNC2 |
Canonical SMILES |
COC1=CC=C(C=C1)COC2CCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.